molecular formula C14H18N2O B7585926 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide

2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide

Cat. No. B7585926
M. Wt: 230.31 g/mol
InChI Key: SMKYZDQKWWKWHH-UHFFFAOYSA-N
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Description

2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide, also known as CX614, is a compound that has garnered significant attention in the field of neuroscience due to its potential as a cognitive enhancer. CX614 belongs to the family of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.

Mechanism of Action

2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide modulates the activity of AMPA receptors in the brain. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the central nervous system. By enhancing the activity of these receptors, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide can increase the strength of synaptic connections between neurons, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has been shown to have several other biochemical and physiological effects. 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has been shown to increase the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine. Additionally, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has been shown to increase the expression of several neurotrophic factors, which are proteins that promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide is its ability to enhance synaptic plasticity, which makes it a useful tool for studying the mechanisms underlying learning and memory. Additionally, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has been shown to be relatively safe and well-tolerated in animal models. However, there are several limitations to using 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide in lab experiments. For example, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has a relatively short half-life, which can make it difficult to administer in vivo. Additionally, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide can have off-target effects on other neurotransmitter systems, which can complicate data interpretation.

Future Directions

There are several future directions for research on 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can modulate AMPA receptors with greater specificity. Additionally, there is a need for more studies on the long-term effects of 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide on cognitive function and neuronal health. Finally, there is a need for more studies on the potential therapeutic applications of 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide involves a multistep process that begins with the reaction of 2-methylpyridine-3-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This intermediate is then reacted with cyclohexene in the presence of triethylamine to produce the cyclohexenyl derivative. Finally, the desired product, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide, is obtained by reacting the cyclohexenyl derivative with N-(tert-butoxycarbonyl)glycine in the presence of diisopropylethylamine.

Scientific Research Applications

2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has been extensively studied in the field of neuroscience due to its potential as a cognitive enhancer. Several studies have demonstrated that 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide can improve learning and memory in animal models. Additionally, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has been shown to enhance synaptic plasticity, which is the ability of neurons to adapt and change in response to stimuli. This suggests that 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide may be useful in the treatment of several neurological disorders, including Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11-13(8-5-9-15-11)16-14(17)10-12-6-3-2-4-7-12/h5-6,8-9H,2-4,7,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKYZDQKWWKWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)CC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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